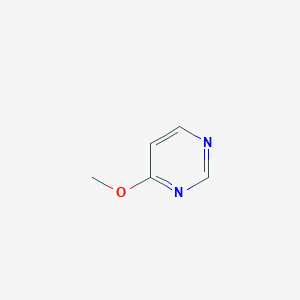

4-Methoxypyrimidine

Vue d'ensemble

Description

4-Methoxypyrimidine is a compound that falls under the category of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of 4-Methoxypyrimidine involves various methods. For instance, in a study, novel Soma–Iwamoto type complexes were synthesized using the 4-methoxypyrimidine ligand .Molecular Structure Analysis

The molecular formula of 4-Methoxypyrimidine is C5H6N2O . It has a molecular weight of 110.12 .Chemical Reactions Analysis

4-Methoxypyrimidine is involved in various chemical reactions. For example, it has been used in the synthesis of benzoylated N-ylides, which act as protein farnesyltransferase inhibitors .Physical And Chemical Properties Analysis

4-Methoxypyrimidine is a liquid at 20 degrees Celsius .Applications De Recherche Scientifique

Antimicrobial Applications

Pyrimidine-based compounds, including 4-Methoxypyrimidine, have been found to have significant antimicrobial properties . They can inhibit the growth of various types of bacteria and fungi, making them useful in the development of new antimicrobial drugs .

Antimalarial Applications

4-Methoxypyrimidine has potential applications in the treatment of malaria . Pyrimidine derivatives have been shown to exhibit antimalarial activity, which could be harnessed in the development of new antimalarial drugs .

Antiviral Applications

Pyrimidine derivatives, including 4-Methoxypyrimidine, have demonstrated antiviral properties . This makes them valuable in the research and development of new antiviral medications .

Anticancer Applications

4-Methoxypyrimidine has potential applications in cancer treatment . Pyrimidine derivatives have been found to exhibit anticancer activity, which could be utilized in the development of new anticancer drugs .

Anti-Inflammatory and Analgesic Applications

4-Methoxypyrimidine and other pyrimidine derivatives have shown anti-inflammatory and analgesic properties . This suggests potential applications in the treatment of conditions characterized by inflammation and pain .

Anticonvulsant Applications

Pyrimidine derivatives, including 4-Methoxypyrimidine, have demonstrated anticonvulsant activity . This suggests potential applications in the treatment of neurological disorders characterized by seizures .

Orientations Futures

Mécanisme D'action

Target of Action

4-Methoxypyrimidine is a chemical compound that has been used in the synthesis of various pharmacologically active compounds . .

Mode of Action

It has been used as a starting reagent for the stereocontrolled synthesis of various compounds, such as (±)-pumiliotoxin c and (±)-lasubine ii . These compounds have potential as ligands for neuronal nicotinic acetylcholine receptors .

Result of Action

As a pyrimidine derivative, it may potentially influence dna and rna synthesis, given the role of pyrimidines in these processes .

Propriétés

IUPAC Name |

4-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-8-5-2-3-6-4-7-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENVYHXKYYCYML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50307632 | |

| Record name | 4-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxypyrimidine | |

CAS RN |

6104-41-2 | |

| Record name | 6104-41-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

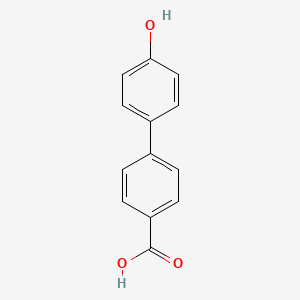

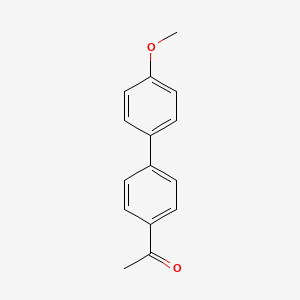

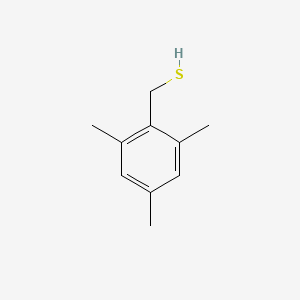

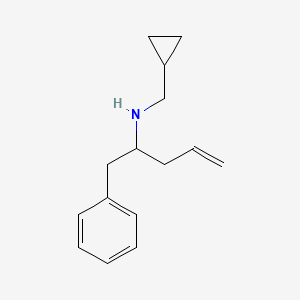

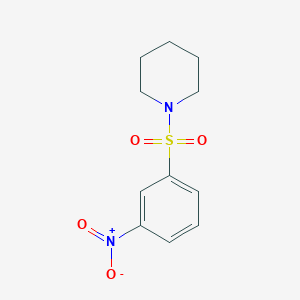

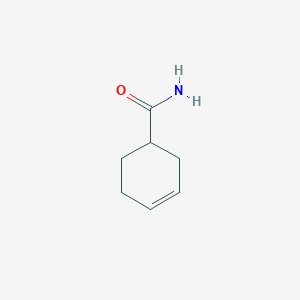

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 4-Methoxypyrimidine?

A1: 4-Methoxypyrimidine is represented by the molecular formula C5H6N2O and has a molecular weight of 110.11 g/mol.

Q2: How is the structure of 4-Methoxypyrimidine confirmed?

A2: Researchers commonly utilize techniques like 1H NMR, MS (mass spectrometry), and elemental analysis to characterize the structure of 4-Methoxypyrimidine. []

Q3: Can 4-Methoxypyrimidine undergo reactions with sodium amide?

A3: Yes, studies have shown that 4-Methoxypyrimidine reacts with sodium amide in liquid ammonia, yielding 4-amino-6-methoxypyrimidine with a high yield (85%). []

Q4: What is the behavior of 4-Methoxypyrimidine under lithiation conditions?

A4: 2-Chloro-4-methoxypyrimidine, a derivative, readily undergoes lithiation when treated with lithium 2,2,6,6-tetramethylpiperidide. This lithiated derivative can then be further reacted with various carbonyl derivatives and iodine. []

Q5: Does 4-Methoxypyrimidine undergo thermal rearrangement?

A5: Yes, 4-Methoxypyrimidine can rearrange into 1,6-dihydro-1-methyl-6-oxopyrimidine when heated in the presence of bases like triethylamine. This rearrangement has been studied for various substituted 4-Methoxypyrimidines, revealing insights into the reaction kinetics and mechanism. [, ]

Q6: Are there differences in reactivity between 2- and 4-substituted pyrimidines?

A6: Studies on aminolysis reactions of alkoxy- and alkylthio-pyrimidines with butylamine indicate that 4-substituted pyrimidines generally react slower than their corresponding 2-isomers. This difference in reactivity highlights the influence of substituent position on the reaction kinetics. []

Q7: Can 4-Methoxypyrimidine be used as a ligand in coordination complexes?

A7: Yes, 4-Methoxypyrimidine can act as a ligand in coordination complexes. For example, "Soma-Iwamoto type" complexes like {Fe(4-Methoxypyrimidine)2[Ag(CN)2]2} and {Fe(4-Methoxypyrimidine)2[Au(CN)2]2} have been synthesized and studied for their spin-crossover properties. []

Q8: How does the introduction of a 5-phenyl substituent affect the reactivity of 4-Methoxypyrimidine?

A8: The introduction of a 5-phenyl group, particularly with para-substituents, significantly influences the thermal rearrangement of 4-Methoxypyrimidine. This modification leads to the formation of N-methyl-2(or 4)-oxopyrimidines. The rate of rearrangement is affected by the electronic nature of the para-substituent, as demonstrated by the correlation between log k1 values and Hammett σ constants. []

Q9: Are there any reported methods for synthesizing 4-Methoxypyrimidine 1-oxide?

A9: Research efforts have focused on developing synthetic routes for 4-Methoxypyrimidine 1-oxide. Although specific details are limited in the provided abstracts, it is evident that this compound holds interest, potentially for its use in exploring Reissert reactions. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1296592.png)